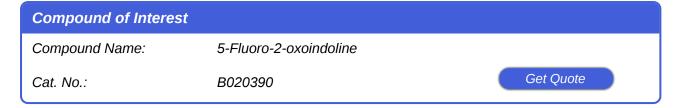


Crystal Structure of 5-Fluoro-2-oxoindoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **5-Fluoro-2-oxoindoline**, a key heterocyclic building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy. This document outlines the available crystallographic data, detailed experimental protocols for its synthesis and structural determination, and its role within a critical biological signaling pathway.

Crystal Structure and Crystallographic Data

The crystal structure of **5-Fluoro-2-oxoindoline** has been determined and is available in the Cambridge Structural Database (CSD). While the specific quantitative parameters from the crystallographic information file (CIF) are not publicly available through general search, the deposition number allows for direct retrieval by researchers with access to the database.

Table 1: Crystallographic Data for **5-Fluoro-2-oxoindoline**



Parameter	Value
Empirical Formula	C ₈ H ₆ FNO
Formula Weight	151.14 g/mol
CCDC Deposition No.	625869
Crystal System	Data not available through search.
Space Group	Data not available through search.
Unit Cell Dimensions	a = [Data not available] $Åb$ = [Data not available] $Åc$ = [Data not available] $Å\alpha$ = [Data not available] $^{\circ}\beta$ = [Data not available] $^{\circ}\gamma$ = [Data not available] $^{\circ}$
Volume	Data not available through search.
Z	Data not available through search.
Calculated Density	Data not available through search.
Radiation Type	Data not available through search.
Temperature	Data not available through search.
Final R indices	Data not available through search.

Note: Researchers can access the full crystallographic data via the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 625869.

Experimental Protocols Synthesis of 5-Fluoro-2-oxoindoline

A common and effective method for the synthesis of **5-Fluoro-2-oxoindoline** is via the Wolff-Kishner-Huang Minlon reduction of 5-fluoroisatin.[1]

Materials:

5-Fluoroisatin

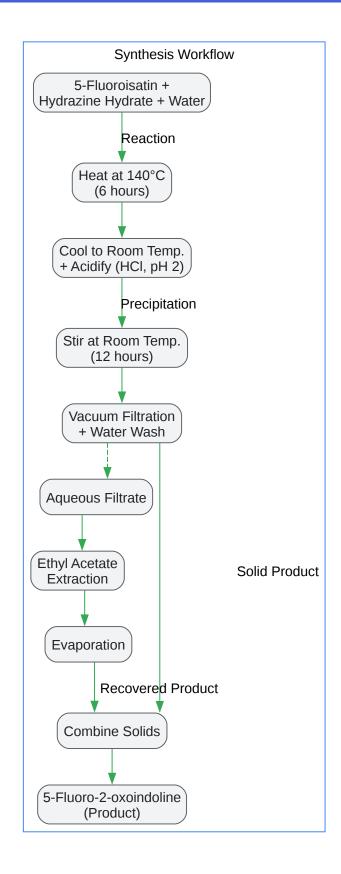


- Hydrazine hydrate (80%)
- Water
- Hydrochloric acid (2.0 M)
- Ethyl acetate
- · Petroleum ether

Procedure:

- Reaction Setup: To a flask equipped with a thermometer and stirrer, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine hydrate (e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).
 [1]
- Heating: The reaction mixture is heated in an oil bath at 140 °C for 6 hours with continuous stirring.[1]
- Cooling and Acidification: After the reaction period, the mixture is cooled to room temperature. Hydrochloric acid (2.0 M) is added to adjust the pH to 2.[1]
- Stirring and Precipitation: The acidified mixture is stirred at room temperature for 12 hours to allow for the precipitation of the product.[1]
- Isolation and Purification: The resulting brownish-gray solid is collected by vacuum filtration and washed with water. A second portion of the product can be recovered by extracting the filtrate with ethyl acetate, followed by evaporation of the solvent. The combined solids yield **5-Fluoro-2-oxoindoline**.[1]





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Synthesis Workflow for **5-Fluoro-2-oxoindoline**.



Single-Crystal X-ray Diffraction

The following is a representative protocol for the determination of the crystal structure of a small organic molecule like **5-Fluoro-2-oxoindoline**.

1. Crystallization:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
- A common solvent system involves dissolving the purified 5-Fluoro-2-oxoindoline in a solvent like chloroform or an ethanol/water mixture and allowing the solvent to evaporate slowly in a controlled environment over several days.

2. Data Collection:

- A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.
- Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
- The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
- A series of diffraction images are collected as the crystal is rotated through a range of angles (e.g., using ω and φ scans).

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The structure is typically solved using direct methods, which provide an initial model of the atomic positions.
- The structural model is then refined against the experimental data using full-matrix leastsquares on F². This iterative process adjusts atomic positions and displacement parameters



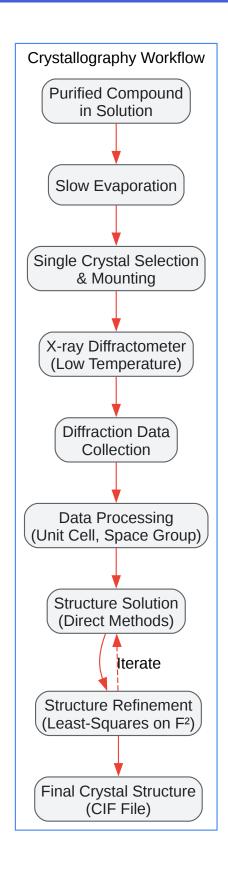




to minimize the difference between the observed and calculated structure factors.

 Hydrogen atoms are generally placed in calculated positions and refined using a riding model.





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General Workflow for Single-Crystal X-ray Diffraction.

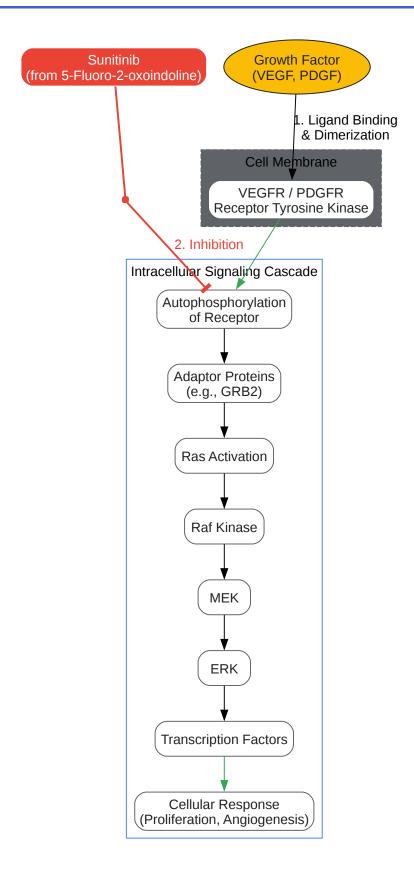


Biological Context and Signaling Pathway

5-Fluoro-2-oxoindoline is of significant interest in drug development as it is a key precursor for the synthesis of Sunitinib. Sunitinib is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[2][3] RTKs are crucial cell surface receptors that, upon binding with extracellular ligands like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), trigger downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis (the formation of new blood vessels).[4]

In many cancers, these RTKs are overexpressed or constitutively activated, leading to uncontrolled tumor growth and metastasis. Sunitinib functions by competitively binding to the ATP-binding pocket on the intracellular domain of these receptors, thereby inhibiting their phosphorylation and blocking the downstream signal transduction.[4][5] The primary targets include VEGFRs and PDGFRs, making Sunitinib a potent anti-angiogenic and anti-proliferative agent.[3]





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Inhibition of RTK Signaling by Sunitinib.



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